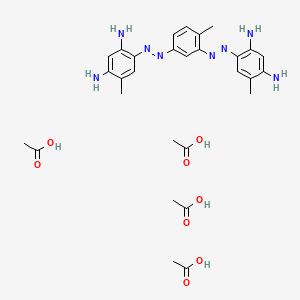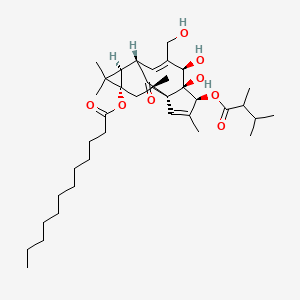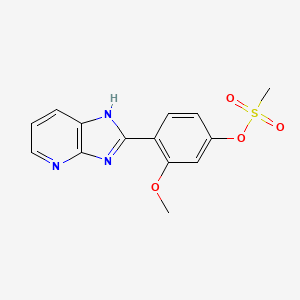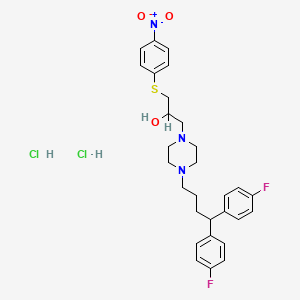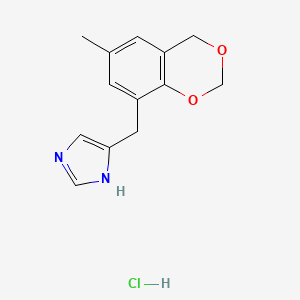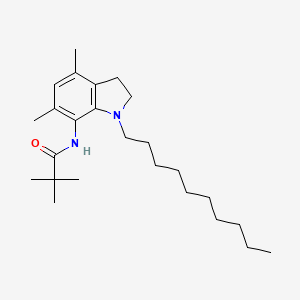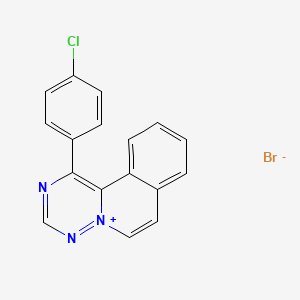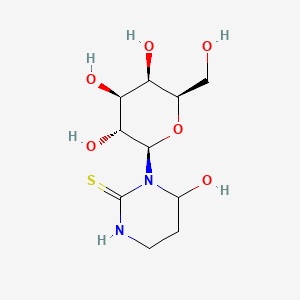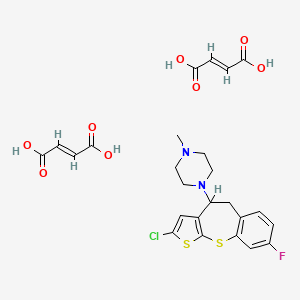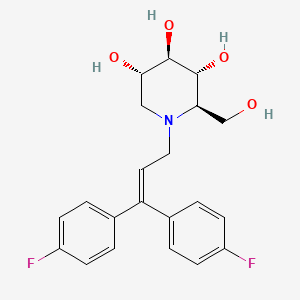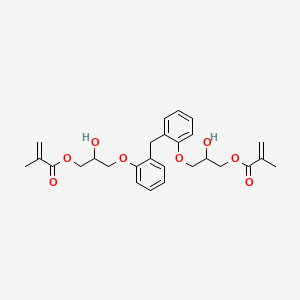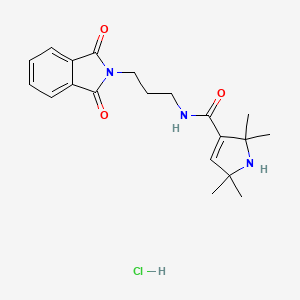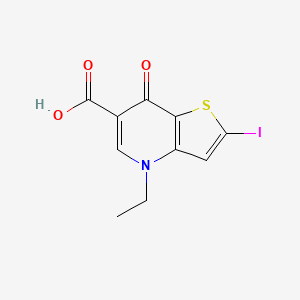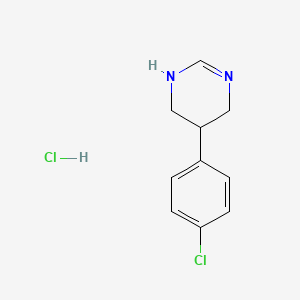
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that include several nucleic acid constituents such as cytosine, thymine, and uracil . This specific compound is characterized by the presence of a chlorophenyl group, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: Depending on the reaction, major products can include various substituted pyrimidines and their derivatives.
Applications De Recherche Scientifique
Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other chlorophenyl-substituted pyrimidines and their derivatives. Compared to these, Pyrimidine, 1,4,5,6-tetrahydro-5-(4-chlorophenyl)-, monohydrochloride may exhibit unique properties due to its specific substitution pattern and the presence of the hydrochloride group.
Propriétés
Numéro CAS |
114703-73-0 |
|---|---|
Formule moléculaire |
C10H12Cl2N2 |
Poids moléculaire |
231.12 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11ClN2.ClH/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9;/h1-4,7,9H,5-6H2,(H,12,13);1H |
Clé InChI |
YJLBBBVYQOIDJC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN=CN1)C2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


